(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid
Overview
Description
“(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid” is the main metabolite of the selective prostacyclin (PGI (2)) receptor (IP receptor) agonist selexipag . It is also known as ACT-333679 and MRE-269 . It is an orally available, long-acting nonprostanoid prostacyclin receptor (IP receptor) agonist prodrug . It is used for the treatment of pulmonary arterial hypertension .
Synthesis Analysis
The compound has been synthesized as a novel diphenylpyrazine derivative to overcome the short half-lives of prostacyclin (PGI (2)) and its analogs, which are useful for the treatment of various vascular disorders .Molecular Structure Analysis
The molecular formula of the compound is C25H29N3O3 . It is a member of the class of pyrazines that carries two additional phenyl substituents at positions 5 and 6 on the pyrazine ring .Chemical Reactions Analysis
The compound is a prodrug of the active form {4- [ (5,6-diphenylpyrazin-2-yl) (isopropyl)amino]butoxy}acetic acid (MRE-269) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 419.5 g/mol . The compound is solid in physical form .Scientific Research Applications
Prostacyclin Receptor Agonism and Pulmonary Hypertension Treatment
One major application of (4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid is in the treatment of pulmonary arterial hypertension. Studies have shown that this compound, as a selective prostacyclin receptor agonist, offers a promising alternative to current PAH treatments. It demonstrated the ability to ameliorate rat pulmonary hypertension by improving vascular endothelial dysfunction, reducing pulmonary arterial wall hypertrophy, and improving survival rates without causing significant side effects or receptor desensitization (Kuwano et al., 2008). This specificity and efficacy highlight its potential as a safer and more effective treatment option for PAH patients.
Selectivity and Vasodilation Effects
The selectivity of (4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid for the IP receptor over other prostacyclin analogs is a significant advantage. It induces vasodilation equally in large and small pulmonary arteries, demonstrating a more balanced and effective response compared to other prostacyclin analogs. This selectivity minimizes the risk of undesired side effects associated with non-selective agonism, such as EP3 receptor-mediated vasoconstriction, which can interfere with the therapeutic benefits of prostacyclin analogs (Morrison et al., 2012).
Potential in Vascular Disease Treatment Beyond PAH
Beyond its applications in treating pulmonary arterial hypertension, (4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid holds potential for treating other vascular diseases. Its mechanism of action, characterized by selective prostacyclin receptor agonism, offers a therapeutic pathway for conditions where vascular dysfunction is a key factor. This includes diseases like arteriosclerosis obliterans, where improving vascular function can significantly impact disease progression and patient outcomes (Kuwano et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMKCBWYCWFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153092 | |
Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid | |
CAS RN |
475085-57-5 | |
Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475085-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ACT-333679 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACT-333679 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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